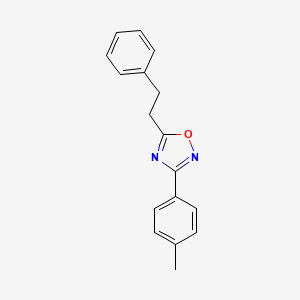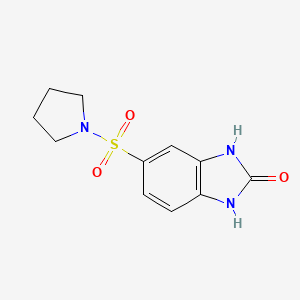
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide, also known as BAM-15, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to a class of compounds called uncouplers, which work by disrupting the mitochondrial membrane potential and altering cellular metabolism.
作用机制
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide works by disrupting the mitochondrial membrane potential, which is the driving force behind ATP synthesis. By uncoupling oxidative phosphorylation, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide reduces the efficiency of mitochondrial respiration and alters cellular metabolism. This can lead to changes in cellular signaling, metabolism, and gene expression.
Biochemical and Physiological Effects
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit tumor growth. In neurons, it can protect against oxidative stress and improve mitochondrial function. In adipocytes, it can increase insulin sensitivity and promote weight loss. However, the exact mechanisms underlying these effects are still being investigated.
实验室实验的优点和局限性
One of the main advantages of 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide is its ability to uncouple mitochondrial respiration in a dose-dependent manner. This allows researchers to study the effects of mitochondrial dysfunction on cellular metabolism and disease. However, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide also has some limitations. It can be toxic to cells at high concentrations, and its effects on mitochondrial function can be influenced by factors such as pH and temperature.
未来方向
There are many potential future directions for research on 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in cancer therapy, where it may be used in combination with other drugs to induce apoptosis and inhibit tumor growth. Additionally, further studies are needed to better understand the mechanisms underlying its effects on cellular metabolism and disease.
Conclusion
In conclusion, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide is a small molecule with potential as a therapeutic agent in various scientific fields. Its ability to uncouple mitochondrial respiration has made it a valuable tool for investigating the role of mitochondria in cellular metabolism and disease. However, further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylbenzaldehyde with piperidine, followed by the addition of benzylbromide and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained through a carboxylation reaction with carbon dioxide.
科学研究应用
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been studied extensively in various scientific fields, including bioenergetics, cancer research, and neurodegenerative diseases. Its ability to uncouple mitochondrial respiration has made it a valuable tool for investigating the role of mitochondria in cellular metabolism and disease.
属性
IUPAC Name |
4-benzyl-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-9-20(25-2)19(14-16)22-21(24)23-12-10-18(11-13-23)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKUSTHJAQCKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)
![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)
![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)



![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)
